3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 2-bromobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: 3-[3-(2-bromophenyl)-4-carboxy-1H-pyrazol-1-yl]propanenitrile.
Reduction: 3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanamine.
Substitution: 3-[3-(2-azidophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile.
Scientific Research Applications
3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- 3-[3-(2-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- 3-[3-(2-methylphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Uniqueness
3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-5-2-1-4-11(12)13-10(9-18)8-17(16-13)7-3-6-15/h1-2,4-5,8-9H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMDVQMSRTUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2C=O)CCC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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